3-Chloro-5-(furan-2-yl)benzoic acid
Description
3-Chloro-5-(furan-2-yl)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and a furan-2-yl group at the 5-position of the aromatic ring. The compound’s structure combines a carboxylic acid functionality with halogen and heteroaromatic substituents, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-5-(furan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNNVKOZMTCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688522 | |
| Record name | 3-Chloro-5-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-04-1 | |
| Record name | 3-Chloro-5-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(furan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the hydrolysis of esters followed by coupling reactions. For example, lithium hydroxide-mediated hydrolysis of an ester can produce the corresponding carboxylic acid, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
3-Chloro-5-(furan-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as intermediates in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antibacterial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(furan-2-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The furan ring and chlorine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. This can lead to inhibition or modulation of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-chloro-5-(furan-2-yl)benzoic acid can be contextualized by comparing it to related benzoic acid derivatives. Below is a detailed analysis:
Substituent Effects and Structural Variations
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (): This compound differs in substituent positions and types, featuring hydroxyl, chlorine, and two fluorine atoms. The absence of a heterocyclic group reduces π-conjugation and may limit interactions in hydrophobic environments .
3-(3-Chloro-5-fluorophenyl)benzoic acid (BA-3121, ) :
Here, a fluorophenyl group replaces the furan ring. The fluorine atom introduces moderate electron-withdrawing effects, while the phenyl ring increases lipophilicity. This substitution may enhance metabolic stability compared to the furan analog, which is more prone to oxidative degradation .- 3-Chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid (): The methoxy group is electron-donating, countering the electron-withdrawing effects of chlorine and fluorine. This balance could alter solubility and reactivity profiles relative to the furan-containing compound, which lacks such a donor group .
- The biphenyl structure enhances steric bulk compared to the furan-substituted analog, which may affect binding in enzyme active sites .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- The furan-containing derivative exhibits intermediate lipophilicity compared to highly halogenated analogs, balancing solubility in organic and aqueous media.
- Sulfonyl and hydroxyl groups (e.g., ) significantly alter electronic properties, influencing reactivity in coupling or substitution reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
